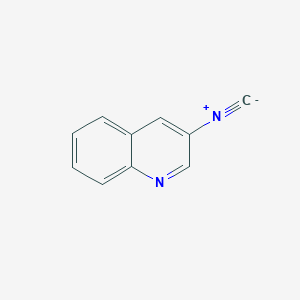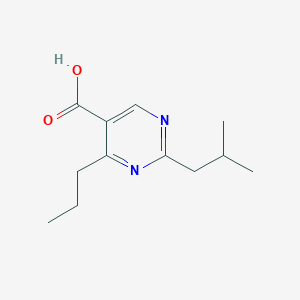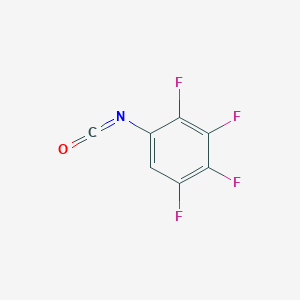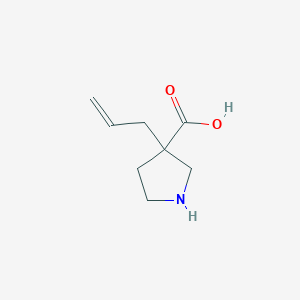
3-Allylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allylpyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an allyl group and a carboxylic acid functional group makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-allylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization . This method allows for the enantioselective synthesis of the compound with high enantiomeric excess.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of organocatalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Allylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines and carboxylic acid derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
3-Allylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-allylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Pyrrolidine-3-carboxylic acid: Lacks the allyl group but shares the pyrrolidine and carboxylic acid functionalities.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting different biological activities.
Uniqueness: 3-Allylpyrrolidine-3-carboxylic acid is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-prop-2-enylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-8(7(10)11)4-5-9-6-8/h2,9H,1,3-6H2,(H,10,11) |
Clave InChI |
UEFCNKAEFDEGGX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCNC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


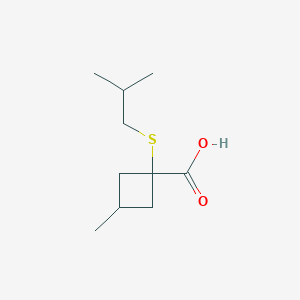
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
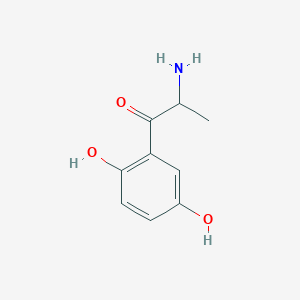
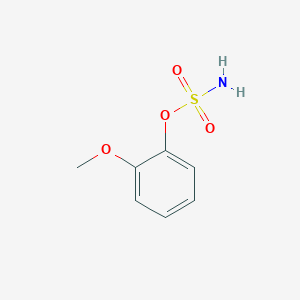
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)


![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
